

Application Note: Epoxide Ring-Opening Architectures of 2-((3-Iodophenoxy)methyl)oxirane

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Compound of Interest

Compound Name: 2-((3-Iodophenoxy)methyl)oxirane

CAS No.: 75746-32-6

Cat. No.: B1386796

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Executive Summary & Strategic Significance

This Application Note details the synthetic utility and handling of **2-((3-Iodophenoxy)methyl)oxirane** (CAS: 114468-29-4), a bifunctional building block critical in medicinal chemistry.

Unlike standard aliphatic epoxides, this molecule possesses two distinct reactive handles:[1]

- The Oxirane Ring: A strained electrophile susceptible to nucleophilic ring-opening, serving as the precursor to

-amino alcohols (the "beta-blocker" pharmacophore) and functionalized glycerol ethers.
- The 3-Iodoaryl Moiety: A robust handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing the synthesis of complex biaryl libraries after the epoxide has been opened.[1]

This guide provides validated protocols for the regioselective ring-opening of this epoxide, emphasizing the suppression of polymerization and the control of regiochemistry.

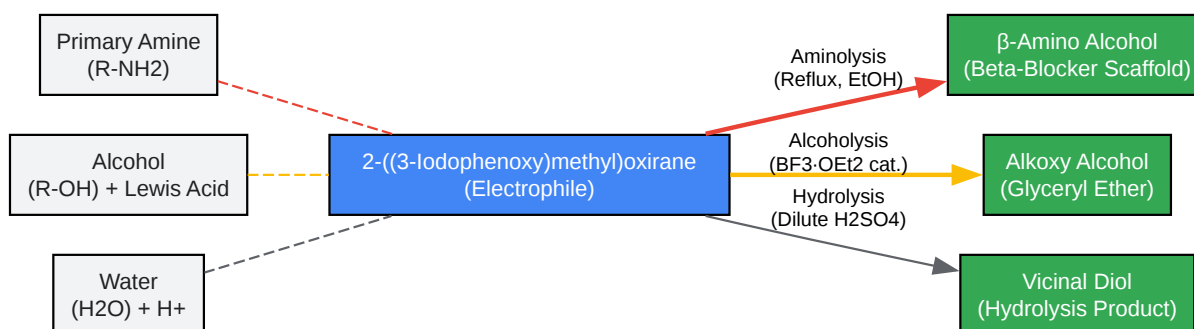
Mechanistic Insight & Regiocontrol

The reactivity of **2-((3-iodophenoxy)methyl)oxirane** is governed by the interplay between steric hindrance and electronic induction.

The Regioselectivity Rule[2]

- Basic/Neutral Conditions (Nucleophilic Attack): Reactions proceed via an SN2 mechanism.[2][3] The nucleophile attacks the terminal carbon (C3) exclusively, as it is less sterically hindered.[1]
- Acidic Conditions (Lewis/Brønsted Acid): The epoxide oxygen is protonated/complexed, increasing the electrophilicity of the ring carbons. While styrene oxides often shift attack to the benzylic position (C2) under these conditions, aryl glycidyl ethers typically retain C3-selectivity.[1] The electron-withdrawing phenoxy group destabilizes the developing positive charge at C2, and the steric bulk of the (3-iodophenoxy)methyl group blocks approach at C2.

Visualizing the Reaction Landscape



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Figure 1: Divergent synthetic pathways for **2-((3-iodophenoxy)methyl)oxirane**. [1] The aminolysis pathway (Red) is the primary route for pharmaceutical synthesis.

Experimental Protocols

Protocol A: Aminolysis (Synthesis of -Amino Alcohols)

Application: Synthesis of adrenergic receptor antagonists (beta-blockers) or linkers for PROTACs. Challenge: Preventing bis-alkylation (where the product secondary amine reacts with another epoxide molecule).

Materials

- Substrate: **2-((3-Iodophenoxy)methyl)oxirane** (1.0 equiv)
- Nucleophile: Isopropylamine or tert-butylamine (Excess, 3.0–5.0 equiv)[1]
- Solvent: Ethanol (Absolute) or 2-Propanol
- Apparatus: Sealed pressure tube (if amine is volatile) or reflux condenser.

Step-by-Step Methodology

- Charge: Dissolve 1.0 mmol of **2-((3-Iodophenoxy)methyl)oxirane** in 5 mL of Ethanol.
- Add Nucleophile: Add 3.0–5.0 mmol of the amine.
 - Note: The excess amine is critical to statistically favor the mono-alkylated product over the bis-alkylated dimer.
- Reaction:
 - Volatile Amines: Seal the vessel and heat to 60°C for 4–6 hours.
 - Non-Volatile Amines: Reflux at 80°C for 3–5 hours.
- Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The epoxide spot () will disappear; a lower, polar spot (amine) will appear.
- Workup:
 - Cool to room temperature.[1]

- Concentrate in vacuo to remove solvent and excess amine.[1]
- Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography (DCM:MeOH:NH₄OH gradient).[1]

Validation Data:

Parameter	Expected Result
Yield	85–95%
Regioselectivity	>98% Terminal Attack (C3)

| Appearance | Off-white solid or viscous oil |

Protocol B: Lewis Acid-Catalyzed Alcoholysis

Application: Creating ether-linked libraries or solubilizing tags.[1] Challenge: Avoiding polymerization of the epoxide or hydrolysis (if water is present).

Materials

- Substrate: **2-((3-Iodophenoxy)methyl)oxirane** (1.0 equiv)
- Solvent/Reagent: Target Alcohol (e.g., Methanol, Allyl Alcohol) (10 equiv or as solvent)
- Catalyst: Boron Trifluoride Etherate () (0.1 equiv) or (1.0 equiv for milder conditions).

Step-by-Step Methodology

- Preparation: Ensure glassware is flame-dried. Moisture will lead to diol formation.[1]
- Dissolution: Dissolve the epoxide in the alcohol (or DCM/Alcohol mixture if the alcohol is expensive).
- Activation: Cool the solution to 0°C in an ice bath.

- Catalysis: Add dropwise.^[1]
 - Exotherm Warning: The reaction is exothermic.^[1] Add slowly to prevent runaway polymerization.^[1]
- Progression: Allow to warm to room temperature and stir for 1–2 hours.
- Quench: Add saturated aqueous to neutralize the Lewis acid.
- Extraction: Extract with DCM (mL), dry over , and concentrate.

Analytical Validation (QC)

To verify the integrity of the ring-opened product, rely on Proton NMR (

NMR). The epoxide ring protons are distinct and provide a clear "before and after" fingerprint.

^[1]

Feature	Epoxide (Starting Material)	Ring-Opened Product (-Amino Alcohol)
Diagnostic Signal	Multiplet at 2.7 – 3.4 ppm (3H, epoxide ring)	Disappearance of epoxide signals.
New Signal	N/A	Multiplet at 3.8 – 4.2 ppm (1H, -CH(OH)-)
Aromatic Region	~6.9 – 7.5 ppm (Pattern depends on 3-Iodo)	Unchanged (Confirms Iodine stability)

Safety & Handling

- Genotoxicity: Epoxides are alkylating agents and potential mutagens.[1] Handle in a fume hood with double nitrile gloves.[1]
- Iodine Sensitivity: Aryl iodides can undergo homolytic cleavage under intense UV light.[1] Store the starting material and products in amber vials or foil-wrapped containers.
- Waste: Dispose of aqueous washes from the aminolysis (which may contain excess amine) as basic organic waste.

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